molecular formula C56H79N15O10 B12105583 H-DL-Pyr-DL-His-DL-Trp-DL-Tyr-DL-Leu-DL-Leu-DL-Arg-DL-Pro-NHEt

H-DL-Pyr-DL-His-DL-Trp-DL-Tyr-DL-Leu-DL-Leu-DL-Arg-DL-Pro-NHEt

Cat. No.: B12105583
M. Wt: 1122.3 g/mol
InChI Key: MMKAEZTWGFDHGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-DL-Pyr-DL-His-DL-Trp-DL-Tyr-DL-Leu-DL-Leu-DL-Arg-DL-Pro-NHEt is a synthetic peptide composed of a sequence of amino acids. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The structure of this peptide includes pyrrolidine, histidine, tryptophan, tyrosine, leucine, arginine, and proline residues, which contribute to its unique properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Pyr-DL-His-DL-Trp-DL-Tyr-DL-Leu-DL-Leu-DL-Arg-DL-Pro-NHEt typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The initial amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, with its own protecting group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, often incorporating automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

H-DL-Pyr-DL-His-DL-Trp-DL-Tyr-DL-Leu-DL-Leu-DL-Arg-DL-Pro-NHEt can undergo various chemical reactions, including:

    Oxidation: The tryptophan and tyrosine residues can be oxidized under specific conditions.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, iodine.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Various alkylating agents, acylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine, while reduction of disulfide bonds yields free cysteine residues.

Scientific Research Applications

H-DL-Pyr-DL-His-DL-Trp-DL-Tyr-DL-Leu-DL-Leu-DL-Arg-DL-Pro-NHEt has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in cellular signaling pathways and protein-protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of peptide-based materials and bioconjugates.

Mechanism of Action

The mechanism of action of H-DL-Pyr-DL-His-DL-Trp-DL-Tyr-DL-Leu-DL-Leu-DL-Arg-DL-Pro-NHEt involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    H-DL-Pyr-DL-His-DL-Trp-DL-Ser-DL-Tyr-DL-Trp-DL-Leu-DL-Arg-DL-Pro-Gly-NH2: A similar peptide with a slightly different sequence, which may result in different biological activities.

    Nafarelin: A gonadotropin-releasing hormone agonist with a different sequence but similar peptide structure.

Uniqueness

H-DL-Pyr-DL-His-DL-Trp-DL-Tyr-DL-Leu-DL-Leu-DL-Arg-DL-Pro-NHEt is unique due to its specific sequence and the presence of particular amino acid residues that confer distinct properties

Properties

IUPAC Name

N-[1-[[1-[[1-[[1-[[1-[[5-(diaminomethylideneamino)-1-[2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H79N15O10/c1-6-60-54(80)46-14-10-22-71(46)55(81)40(13-9-21-61-56(57)58)65-49(75)41(23-31(2)3)66-50(76)42(24-32(4)5)67-51(77)43(25-33-15-17-36(72)18-16-33)68-52(78)44(26-34-28-62-38-12-8-7-11-37(34)38)69-53(79)45(27-35-29-59-30-63-35)70-48(74)39-19-20-47(73)64-39/h7-8,11-12,15-18,28-32,39-46,62,72H,6,9-10,13-14,19-27H2,1-5H3,(H,59,63)(H,60,80)(H,64,73)(H,65,75)(H,66,76)(H,67,77)(H,68,78)(H,69,79)(H,70,74)(H4,57,58,61)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMKAEZTWGFDHGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H79N15O10
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1122.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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